molecular formula C27H29NO B11105297 N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11105297
M. Wt: 383.5 g/mol
InChI Key: XHGYQLZLHAHBIP-UHFFFAOYSA-N
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Description

N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the cyclopropanation of an appropriate alkene using a carbenoid reagent. The benzyl and ethylphenyl groups are then introduced through subsequent substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient and scalable production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The benzyl and ethylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic reagents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyclopropane ring and substituted groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylethylamine: Shares the benzyl group but differs in the core structure.

    2,2-bis(4-ethylphenyl)cyclopropane: Similar cyclopropane structure but lacks the carboxamide group.

    N-benzyl-2-methyl-4-nitroaniline: Contains a benzyl group and an aniline derivative but differs in overall structure.

Uniqueness

N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring with benzyl and ethylphenyl substitutions, along with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

N-benzyl-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C27H29NO/c1-3-20-10-14-23(15-11-20)27(24-16-12-21(4-2)13-17-24)18-25(27)26(29)28-19-22-8-6-5-7-9-22/h5-17,25H,3-4,18-19H2,1-2H3,(H,28,29)

InChI Key

XHGYQLZLHAHBIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)CC

Origin of Product

United States

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